molecular formula C9H8N2O3 B15061486 3-(Pyridin-4-ylcarbamoyl)-acrylic acid

3-(Pyridin-4-ylcarbamoyl)-acrylic acid

Cat. No.: B15061486
M. Wt: 192.17 g/mol
InChI Key: MFQUQFKJYZRIFA-OWOJBTEDSA-N
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Description

3-(Pyridin-4-ylcarbamoyl)-acrylic acid is an organic compound that features a pyridine ring attached to an acrylic acid moiety through a carbamoyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyridin-4-ylcarbamoyl)-acrylic acid typically involves the reaction of pyridine-4-carboxylic acid with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acrylic acid moiety can be modified by various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted acrylic acid derivatives.

Scientific Research Applications

3-(Pyridin-4-ylcarbamoyl)-acrylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(Pyridin-4-ylcarbamoyl)-acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A compound with a similar pyridine structure but different functional groups.

    3-(5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: Another compound with a pyridine ring and additional heterocyclic structures.

Uniqueness: 3-(Pyridin-4-ylcarbamoyl)-acrylic acid is unique due to its specific combination of a pyridine ring and an acrylic acid moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

(E)-4-oxo-4-(pyridin-4-ylamino)but-2-enoic acid

InChI

InChI=1S/C9H8N2O3/c12-8(1-2-9(13)14)11-7-3-5-10-6-4-7/h1-6H,(H,13,14)(H,10,11,12)/b2-1+

InChI Key

MFQUQFKJYZRIFA-OWOJBTEDSA-N

Isomeric SMILES

C1=CN=CC=C1NC(=O)/C=C/C(=O)O

Canonical SMILES

C1=CN=CC=C1NC(=O)C=CC(=O)O

Origin of Product

United States

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